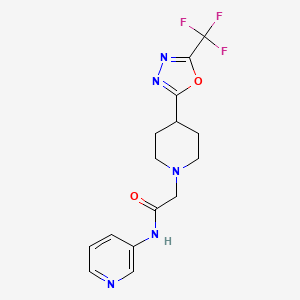![molecular formula C13H13ClN2O3S2 B2416069 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251624-90-4](/img/structure/B2416069.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13ClN2O3S2 and its molecular weight is 344.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heavy Metal Ion Adsorption
Research on aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, which are structurally related to the compound , has demonstrated their effectiveness in the adsorption of heavy metal ions from aqueous solutions. These materials have shown significant potential in removing pollutants such as Pb(II), Cd(II), Cu(II), and Cr(III), highlighting their applicability in environmental remediation efforts. The study emphasizes the importance of chemical structure in the design of materials for heavy metal ion adsorption, suggesting that derivatives of the mentioned compound may possess similar utility in environmental applications (Ravikumar et al., 2011).
Catalysis and Complex Formation
Investigations into metal–carbene complexes have revealed that compounds containing thiophene and carbonyl groups can participate in the formation of novel complexes with metals such as rhodium (Rh). These complexes have been characterized and provide insight into the versatile chemistry of thiophene derivatives in catalysis and potential pharmaceutical applications. The study demonstrates the ability of these complexes to undergo transformations that could be harnessed for catalytic processes, including organic synthesis and material science (Iwasaki et al., 1996).
Polymer Synthesis
The synthesis of polymers incorporating thiophene units has been explored, with a focus on the development of materials with unique electrical and optical properties. These polymers are of interest in the field of materials science, particularly for applications in electronics and photonics. The incorporation of thiophene derivatives into polymeric backbones has been shown to impact the electrical conductivity and photophysical properties of the resulting materials, indicating potential uses in the fabrication of electronic devices (Nakayama et al., 1998).
Dye Synthesis
The development of novel dyes incorporating thiophene moieties for the dyeing of polyester fibers has been researched, showing the influence of thiophene derivatives on dye properties. These studies have led to the production of dyes with desirable characteristics, such as good levelness and fastness properties on polyester fabric. The research into thiophene-based dyes expands the palette of colors and materials available for textile applications, demonstrating the chemical versatility and applicability of thiophene derivatives in industrial dyeing processes (Iyun et al., 2015).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfamoyl group, which is known to form hydrogen bonds with proteins and enzymes. This interaction could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYMZINIUTSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
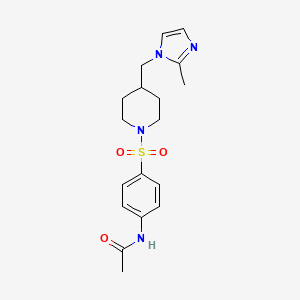
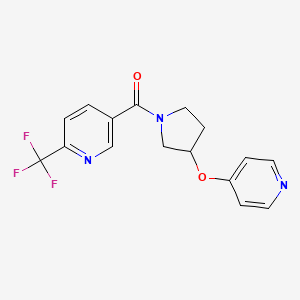
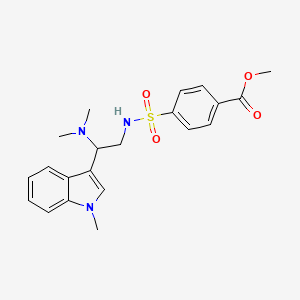

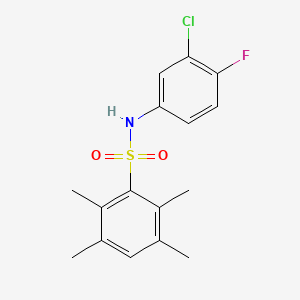
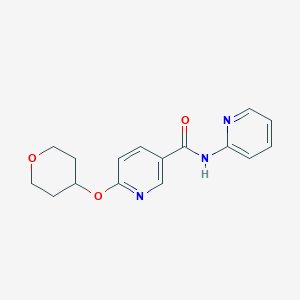
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
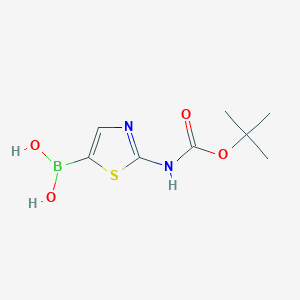
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)

